tert-Butyl 2-ethylperoxybutyrate
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Overview
Description
This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Scientific Research Applications
1. Polymerization and Material Synthesis
- Radical Trapping and Polymer Formation : tert-Butylperoxy radicals, generated from tert-Butyl 2-ethylperoxybutyrate, are used in reactions with fullerenes, leading to the formation of stable multiadducts. These compounds are characterized by spectroscopic data and hold potential in material science applications (Gan et al., 2002).
- Methacrylate Polymer Decomposition : The decomposition behavior of methacrylate polymers containing tert-butoxycarbonyl moiety, which is often used in organic synthesis and polymer materials chemistry, has been explored. This research provides insights into the thermal behavior of these polymers, which is crucial for their applications in various industries (Jing, Suzuki, & Matsumoto, 2019).
- Peroxyacetal Synthesis : tert-Butyl hydroperoxide is involved in the synthesis of tert-butyl peroxyacetals from benzyl, allyl, and propargyl ethers through CH bond functionalization. This method is significant for creating peroxyorthoesters, which have applications in the synthesis of various organic compounds (Iwata, Hata, & Urabe, 2012).
2. Environmental and Safety Studies
- Thermal Hazard Evaluation : The thermal decomposition and hazards of tert-Butyl peroxy-2-ethyl hexanoate, a compound closely related to this compound, have been evaluated in the context of its interaction with metal ions. This research is crucial for understanding the safety parameters in its handling and storage (Tsai et al., 2013).
- Microbial Degradation and Environmental Fate : Studies on the microbial degradation and environmental fate of related compounds like methyl tert-butyl ether highlight the potential environmental impacts and degradation pathways of this compound. Understanding these factors is essential for assessing the environmental safety of such compounds (Fayolle, Vandecasteele, & Monot, 2001).
3. DNA Damage and Oxidative Stress Studies
- DNA Base Damage in Cells : tert-Butyl hydroperoxide, a compound related to this compound, has been used to study the effect of oxidative stress on DNA bases in mammalian cells. This research helps in understanding the cellular impact of tert-butyl compounds (Altman et al., 1994).
Properties
CAS No. |
2550-33-6 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
tert-butyl 2-ethylbutaneperoxoate |
InChI |
InChI=1S/C10H20O3/c1-6-8(7-2)9(11)12-13-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
KXYJPVZMZBJJBZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OOC(C)(C)C |
Canonical SMILES |
CCC(CC)C(=O)OOC(C)(C)C |
2550-33-6 | |
physical_description |
This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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